2,4-dichloro-N-(2-methylpropyl)-5-(pyrrolidin-1-ylsulfonyl)benzamide
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Overview
Description
2,4-DICHLORO-N-(2-METHYLPROPYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE is a synthetic organic compound It is characterized by the presence of two chlorine atoms, a pyrrolidine sulfonyl group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-N-(2-METHYLPROPYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: This can be achieved by reacting 2,4-dichlorobenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Pyrrolidine Sulfonyl Group: This step involves the sulfonylation of the benzamide core using pyrrolidine and a sulfonyl chloride reagent.
Final Coupling: The final step involves coupling the intermediate with 2-methylpropylamine under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrolidine ring or the methyl group.
Reduction: Reduction reactions could target the carbonyl group in the benzamide core.
Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted benzamides.
Scientific Research Applications
2,4-DICHLORO-N-(2-METHYLPROPYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE could have several applications:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor.
Medicine: Investigation as a potential therapeutic agent.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a therapeutic agent, it might interact with specific enzymes or receptors, inhibiting their function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-N-(2-methylpropyl)benzamide: Lacks the pyrrolidine sulfonyl group.
5-(Pyrrolidine-1-sulfonyl)benzamide: Lacks the dichloro and 2-methylpropyl groups.
Uniqueness
The presence of both the pyrrolidine sulfonyl group and the dichloro substituents makes 2,4-DICHLORO-N-(2-METHYLPROPYL)-5-(PYRROLIDINE-1-SULFONYL)BENZAMIDE unique. These functional groups could confer specific chemical reactivity and biological activity that are not present in similar compounds.
Properties
Molecular Formula |
C15H20Cl2N2O3S |
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Molecular Weight |
379.3 g/mol |
IUPAC Name |
2,4-dichloro-N-(2-methylpropyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C15H20Cl2N2O3S/c1-10(2)9-18-15(20)11-7-14(13(17)8-12(11)16)23(21,22)19-5-3-4-6-19/h7-8,10H,3-6,9H2,1-2H3,(H,18,20) |
InChI Key |
WGFLUDCFWPNQQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC2 |
Origin of Product |
United States |
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